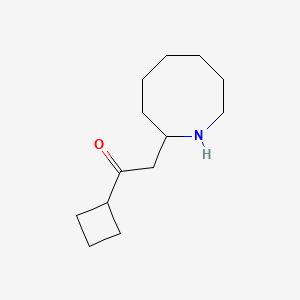
2-(Azocan-2-yl)-1-cyclobutylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azocan-2-yl)-1-cyclobutylethan-1-one is a chemical compound with a unique structure that includes an azocane ring and a cyclobutyl group
Preparation Methods
The synthesis of 2-(Azocan-2-yl)-1-cyclobutylethan-1-one typically involves the formation of the azocane ring followed by the introduction of the cyclobutyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
2-(Azocan-2-yl)-1-cyclobutylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. .
Scientific Research Applications
2-(Azocan-2-yl)-1-cyclobutylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Azocan-2-yl)-1-cyclobutylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Azocan-2-yl)-1-cyclobutylethan-1-one can be compared with similar compounds such as:
- 2-(Azocan-2-yl)cyclopentan-1-one
- 2-(Azocan-2-yl)cyclohexan-1-one These compounds share structural similarities but differ in the size of the ring and the attached groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific ring structure and the presence of the cyclobutyl group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azocan-2-yl)-1-cyclobutylethanone |
InChI |
InChI=1S/C13H23NO/c15-13(11-6-5-7-11)10-12-8-3-1-2-4-9-14-12/h11-12,14H,1-10H2 |
InChI Key |
LQFXXMFQCBLJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)CC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















